N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Description
“N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide” is a hybrid compound featuring a pyridazinone core substituted with a furan-2-yl group at position 3 and a propanamide linker connected to a 1,3,5-trimethyl-1H-pyrazol-4-yl moiety. The pyridazinone scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and enzyme inhibition applications . Structural characterization of such analogs typically employs spectroscopic methods (e.g., IR, $^1$H-NMR) and mass spectrometry (ESI-MS) for confirmation .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-15(14(2)23(3)21-13)6-8-18(25)20-10-11-24-19(26)9-7-16(22-24)17-5-4-12-27-17/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIXAXGQNDLKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that incorporates multiple heterocyclic structures. This compound's unique molecular architecture suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Structure
The compound features:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyridazinone moiety : A six-membered ring containing nitrogen and a carbonyl group.
- Pyrazole group : A five-membered ring with two adjacent nitrogen atoms.
Molecular Formula and Weight
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Many heterocyclic compounds have shown effectiveness against bacteria and fungi.
- Anticancer Activity : Derivatives of pyridazine and pyrazole are being investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some compounds in this class interact with formyl peptide receptors (FPRs), which are involved in immune response regulation.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Formyl Peptide Receptors (FPRs) : These receptors play a crucial role in mediating inflammatory responses. Compounds that act as agonists for FPRs can modulate immune responses effectively.
Case Studies and Research Findings
Recent studies have explored the biological potential of related compounds:
| Study | Findings |
|---|---|
| Study on Pyridazine Derivatives | Found significant anticancer activity against various cancer cell lines, suggesting potential for drug development . |
| Research on Furan Compounds | Demonstrated antioxidant properties, which could contribute to reducing oxidative stress in cells . |
| Investigation of Pyrazole Derivatives | Showed promising results in inhibiting specific enzymes linked to inflammation . |
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Thiazole Derivatives | Contains thiazole ring | Antimicrobial, anticancer |
| Pyrazine-Based Compounds | Contains pyrazine ring | Anticancer, anti-inflammatory |
| Furan Derivatives | Contains furan ring | Antioxidant, anticancer |
Comparison with Similar Compounds
Key Observations :
- Terminal Group : Unlike analogs with antipyrine-derived termini (e.g., 6i , 6j ), the 1,3,5-trimethylpyrazole group may enhance metabolic stability due to methyl group shielding of reactive sites .
- Melting Points : The absence of bulky aromatic substituents (e.g., benzyl or chlorophenyl) in the target compound may result in a lower melting point compared to 6i (173–175°C) or 6h (145–147°C), though experimental data are needed .
Preparation Methods
Formation of the Pyridazinone Ring
The pyridazinone scaffold is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For this compound, methyl 3-(furan-2-yl)acrylate serves as a key intermediate. Reaction with hydrazine hydrate in ethanol under reflux yields 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine (Figure 1).
Optimization Notes :
Functionalization at Position 3
The furan-2-yl substituent is introduced during the cyclization step by selecting α,β-unsaturated esters pre-functionalized with furan groups. Alternative methods involve post-synthetic modifications, though these are less efficient.
Synthesis of the Propanamide-Pyrazole Moiety
Preparation of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid
The trimethylpyrazole component is synthesized via Knorr pyrazole synthesis. Acetylacetone reacts with methylhydrazine in acetic acid at 100°C to form 1,3,5-trimethyl-1H-pyrazole . Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) introduces a formyl group at position 4, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium.
Propanamide Formation
The carboxylic acid is converted to 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid via Arndt-Eistert homologation. Activation as an acyl chloride (SOCl₂, 60°C) allows coupling with the ethylamine linker using triethylamine (TEA) in dichloromethane (DCM).
Reaction Conditions :
- Coupling Agent : Ethyl chloroformate or HOBt/EDCl for milder conditions.
- Yield : 70–80% after purification.
Final Coupling and Characterization
Amide Bond Formation
The ethylamine intermediate reacts with 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl chloride in anhydrous DCM at 0–5°C, followed by gradual warming to room temperature. TEA is used to scavenge HCl, ensuring high conversion rates.
Purification : Silica gel chromatography (methanol/DCM gradient) isolates the final product in >90% purity.
Analytical Validation
- ¹H NMR : Peaks at δ 2.18–2.22 (pyrazole-CH₃), δ 6.45–6.52 (furan protons), and δ 8.12 (amide NH).
- IR Spectroscopy : Stretches at 1660 cm⁻¹ (C=O, amide) and 1605 cm⁻¹ (pyridazinone C=N).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 414.42 (calculated: 414.45).
Optimization Challenges and Solutions
Regioselectivity in Pyridazinone Formation
Competing pathways during cyclization may yield isomeric byproducts. Using bulky solvents (e.g., tert-butanol) and slow addition of hydrazine improves regioselectivity.
Stability of the Ethylamine Linker
The amine intermediate is prone to oxidation. Storage under nitrogen and immediate use in coupling reactions minimizes degradation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Modular Assembly | 60 | 95 | Scalability |
| One-Pot Cyclization | 45 | 85 | Reduced purification steps |
| Solid-Phase Synthesis | 55 | 90 | High throughput |
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound | Key Modification | Observed Activity |
|---|---|---|
| Analog A | Thiophene instead of furan | Reduced cytotoxicity, retained kinase inhibition |
| Analog B | Methoxy group on pyrazole | Enhanced solubility, lower logP |
Advanced: What computational strategies are recommended for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding between the pyridazine carbonyl and kinase hinge region .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Pay attention to furan ring dynamics, which may affect binding entropy .
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and LogD to predict ADMET properties .
Basic: How should researchers design dose-response experiments to evaluate therapeutic potential?
Methodological Answer:
- Dose Range : Test 0.1–100 μM in triplicate, using a sigmoidal curve to calculate IC50/EC50 .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls (DMSO ≤0.1%) .
- Endpoint Selection : Use ATP-based luminescence for kinase inhibition or Alamar Blue for cytotoxicity .
Advanced: What synthetic challenges arise in scaling up this compound, and how can they be mitigated?
Methodological Answer:
- Intermediate Instability : The pyridazine-ethylamine intermediate may degrade under prolonged heating. Mitigate by using low-temperature (<40°C) coupling conditions .
- Amidation Byproducts : Optimize stoichiometry (1:1.2 ratio of amine to acyl chloride) and employ flow chemistry for precise mixing .
- Purification Bottlenecks : Replace column chromatography with preparative HPLC for >10-g batches .
Basic: What are the key structural features influencing this compound’s pharmacokinetic properties?
Methodological Answer:
- LogP : The trimethylpyrazole group lowers LogP (~2.1), enhancing aqueous solubility vs. non-methylated analogs .
- Hydrogen Bond Acceptors : Pyridazine and furan rings contribute to TPSA (~90 Ų), which may limit blood-brain barrier penetration .
- Metabolic Stability : The 1,3,5-trimethylpyrazole moiety resists CYP3A4 oxidation, improving half-life in hepatic microsome assays .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to improve target selectivity?
Methodological Answer:
- Core Modifications : Replace pyridazine with pyrimidine to assess impact on kinase selectivity .
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the furan ring to enhance π-stacking with hydrophobic kinase pockets .
- Proteome-Wide Profiling : Use KINOMEscan® to identify off-target effects and refine SAR .
Basic: What safety and handling protocols are essential for working with this compound?
Methodological Answer:
- Toxicity Screening : Conduct Ames test for mutagenicity and hERG assay for cardiac risk .
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Store at -20°C under nitrogen to prevent oxidation .
- Waste Disposal : Neutralize with 10% KOH in ethanol before disposal to hydrolyze reactive intermediates .
Advanced: How can conflicting data on oxidative stability be resolved?
Methodological Answer:
- Stress Testing : Expose the compound to H2O2 (3%) or UV light (254 nm) to identify degradation products via LC-MS .
- Stabilizers : Add antioxidants like BHT (0.01%) or use lyophilization for long-term storage .
- Comparative Studies : Benchmark against analogs with tert-butyl groups, which show higher resistance to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
